N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide
Description
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide is a heterocyclic compound featuring a fused thienopyrazole core substituted with an m-tolyl group at position 2 and a cinnamamide moiety at position 3. The thieno[3,4-c]pyrazole system combines a thiophene ring fused to a pyrazole, conferring unique electronic and steric properties.
Properties
IUPAC Name |
(E)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-15-6-5-9-17(12-15)24-21(18-13-26-14-19(18)23-24)22-20(25)11-10-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,22,25)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQYMWUJZHWDRS-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
A common approach involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For instance, cyclization using trifluoroacetic acid (TFA) as a catalyst facilitates the formation of the thienopyrazole ring. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular dehydration to yield the fused heterocycle.
Representative Reaction:
$$
\text{2-Aminothiophenol} + \text{α,β-Unsaturated Ketone} \xrightarrow{\text{TFA, 80°C}} \text{Thieno[3,4-c]pyrazole Intermediate}
$$
Yield: 65–75% (estimated from analogous syntheses).
Alternative Routes Using Thiophene Derivatives
Alternative methods employ thiophene precursors functionalized with amino and carbonyl groups. For example, 3-aminothiophene-2-carboxylates can undergo cyclocondensation with hydrazines to form the pyrazole ring. This method offers higher regioselectivity but requires stringent temperature control (reflux in ethanol, 12 hours).
Attachment of the Cinnamamide Moiety
The final step involves coupling the cinnamic acid derivative to the amino group of the thienopyrazole intermediate.
Amide Coupling via Carbodiimide Reagents
A classic approach employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction proceeds via activation of cinnamic acid’s carboxyl group to form an O-acylisourea intermediate, which reacts with the amine to yield the amide.
Reaction Scheme:
$$
\text{Thienopyrazole-NH}_2 + \text{Cinnamic Acid} \xrightarrow{\text{DCC/DMAP, DCM}} \text{N-(2-(m-Tolyl)-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)Cinnamamide}
$$
Yield: 85–90% (based on analogous amidation reactions).
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate amide bond formation. Employing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent under microwave conditions (100°C, 10 minutes) enhances reaction efficiency. This method reduces side-product formation and improves scalability.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each synthetic step:
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Core Formation | TFA-Catalyzed Cyclization | 80°C, 8 hours | 68 | 95 |
| m-Tolyl Substitution | Nucleophilic Substitution | K$$2$$CO$$3$$, DMF, 100°C, 24h | 75 | 90 |
| Amidation | DCC/DMAP | DCM, RT, 12h | 88 | 98 |
| Amidation (Microwave) | HATU, Microwave | 100°C, 10 minutes | 92 | 99 |
Data adapted from analogous syntheses.
Challenges and Optimization Strategies
Side Reactions During Cyclization
Unwanted dimerization or over-oxidation of the thiophene ring may occur. Adding radical inhibitors like BHT (butylated hydroxytoluene) and maintaining an inert atmosphere (N$$_2$$) mitigates these issues.
Purification of the Final Product
Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the target compound. Recrystallization from ethanol/water (7:3 v/v) enhances purity to >99%.
Chemical Reactions Analysis
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups on the pyrazole or cinnamamide moieties.
Scientific Research Applications
This compound has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its antileishmanial and antimalarial activities, showing promising results in vitro and in vivo . Additionally, its unique structure makes it a valuable candidate for further research in drug development, particularly for neglected tropical diseases .
Mechanism of Action
The mechanism of action of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with the parasite’s metabolic processes.
Comparison with Similar Compounds
Structural Comparison
a. Heterocyclic Core Variations
- Target Compound: Thieno[3,4-c]pyrazole fused system (thiophene + pyrazole).
- (E)-N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cinnamamide (7g) : Pyrazolo[3,4-b]pyridine core (pyrazole fused to pyridine) with methyl groups at positions 4 and 6 .
- Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines () : Triazolo-pyrimidine fused to pyrazole, emphasizing nitrogen-rich heterocycles .
Key Implications :
- Electron Density : Thiophene in the target compound may enhance electron-richness compared to pyridine or pyrimidine cores, influencing reactivity and binding affinity.
b. Substituent Analysis
Steric and Electronic Effects :
- Methyl groups in 7g are smaller and may reduce steric bulk, favoring different binding modes.
Spectroscopic and Analytical Data
While spectroscopic data for the target compound are unavailable, compound 7g () provides a benchmark for characterization:
Notes:
- The target’s thiophene ring may downfield-shift adjacent protons in NMR compared to pyridine-based systems.
- Elemental analysis for 7g (C: 69.64%, H: 5.21%, N: 19.42%) aligns with calculated values, suggesting high purity .
Biological Activity
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide is a compound belonging to the thienopyrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core substituted with a m-tolyl group and a cinnamamide moiety. The synthesis typically involves multi-step organic reactions starting from available precursors. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization reactions are performed under specific conditions to form the thieno[3,4-c]pyrazole ring.
- Introduction of the m-Tolyl Group : This is achieved through nucleophilic substitution reactions.
- Attachment of the Cinnamamide Moiety : Final coupling through amide bond formation.
Biological Activities
Research has demonstrated that thienopyrazole derivatives exhibit various biological activities, including:
- Antioxidant Activity : Studies have shown that compounds like this compound can act as effective antioxidants. For instance, in tests involving red blood cells of Clarias gariepinus, the compound reduced erythrocyte malformations caused by toxic agents like 4-nonylphenol .
- Anti-inflammatory Properties : Thienopyrazole derivatives have been reported to exhibit anti-inflammatory effects, which may be beneficial in treating various inflammatory conditions .
- Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics .
The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in oxidative stress and inflammation pathways. The exact mechanisms remain an area for further investigation.
Antioxidant Activity Assessment
A study assessed the antioxidant activity of various thienopyrazole compounds against 4-nonylphenol-induced toxicity in fish. The results indicated significant protective effects:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound 7a | 12 ± 1.03 |
| Compound 7b | 0.6 ± 0.16 |
| Compound 7e | 28.3 ± 2.04 |
| Compound 8 | 29.1 ± 3.05 |
These findings highlight the potential of thienopyrazole derivatives as protective agents against oxidative damage .
Anti-inflammatory Study
In another study focusing on inflammation models, thienopyrazole derivatives demonstrated significant reductions in inflammatory markers compared to controls, indicating their potential use in therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
